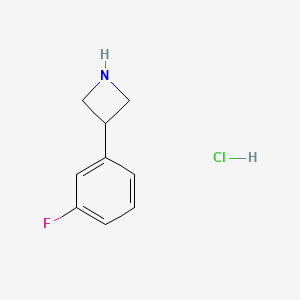

3-(3-Fluorophenyl)azetidine hydrochloride

Description

BenchChem offers high-quality 3-(3-Fluorophenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-fluorophenyl)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFIFEIYQGLWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203685-14-6 | |

| Record name | Azetidine, 3-(3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203685-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Fluorophenyl)azetidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1] Its inherent ring strain, conformational rigidity, and three-dimensional character offer medicinal chemists a unique tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and target engagement.[2] Among the vast array of substituted azetidines, 3-(3-Fluorophenyl)azetidine hydrochloride stands out as a valuable building block for the synthesis of complex bioactive molecules, particularly in the realm of oncology and neuropharmacology. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a discussion of its applications, underscoring its significance for researchers in the pharmaceutical sciences.

Core Properties of 3-(3-Fluorophenyl)azetidine Hydrochloride

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses and for ensuring the reproducibility of experimental results. The key properties of 3-(3-Fluorophenyl)azetidine hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1203685-14-6 | [3] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | Not explicitly available for this specific compound. Related azetidine hydrochlorides exhibit a wide range of melting points, often exceeding 300°C. | [5] |

| Solubility | Soluble in water and polar organic solvents. | [4] |

| Stability | Shelf life of 1095 days under appropriate storage conditions. | [6] |

| Storage | Store at room temperature in a tightly sealed container, protected from moisture. | [6] |

Synthesis and Characterization: A Step-by-Step Protocol

The synthesis of 3-(3-Fluorophenyl)azetidine hydrochloride is typically achieved through a multi-step sequence involving the protection of the azetidine nitrogen, followed by the introduction of the 3-fluorophenyl group, and concluding with deprotection and salt formation. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)azetidine Hydrochloride

Part 1: Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (N-Boc protected intermediate)

This procedure is adapted from a general method for the synthesis of 3-aryl-azetidines.[7]

-

Step 1: Preparation of the Sulfonylhydrazone. In a round-bottom flask, dissolve the appropriate sulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF) at a concentration of 0.2 M. Cool the solution to 0°C using an ice bath. Add hydrazine hydrate (2.5 equivalents) dropwise to the cooled solution. Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC). Once the starting material is consumed, dilute the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the sulfonylhydrazide. Subsequently, dissolve the sulfonylhydrazide in methanol (0.5 M) and add the corresponding ketone (1.0 equivalent). Stir the mixture at room temperature until TLC analysis indicates the completion of the reaction. Remove the solvent in vacuo to obtain the sulfonylhydrazone.

-

Step 2: Suzuki-Miyaura Coupling. In an oven-dried reaction tube, combine the sulfonylhydrazone (1.0 equivalent), (3-fluorophenyl)boronic acid (1.5 equivalents), and cesium carbonate (1.5 equivalents). Evacuate the tube and backfill with argon. Add dry, degassed 1,4-dioxane (0.25 M). Seal the tube and heat the reaction mixture to 110°C for 18 hours. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (CH₂Cl₂). Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Step 3: Purification. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10-30%), to afford tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate as a colorless oil.[7]

Part 2: Deprotection to Yield 3-(3-Fluorophenyl)azetidine Hydrochloride

-

Step 1: Acidic Cleavage of the Boc Group. Dissolve the purified tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (1.0 equivalent) in a 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) at 0°C. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Step 2: Salt Formation and Isolation. Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, perform azeotropic distillation with dichloromethane three times. The resulting residue is the trifluoroacetate salt. To obtain the hydrochloride salt, the free base can be generated by neutralization with a suitable base, followed by treatment with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or dioxane) and subsequent isolation of the precipitated hydrochloride salt.

Characterization of 3-(3-Fluorophenyl)azetidine Hydrochloride

Accurate characterization of the final product is crucial to confirm its identity and purity. The following spectroscopic techniques are typically employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl group, as well as the protons of the azetidine ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern and the geometry of the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the aromatic ring (with characteristic C-F coupling) and the azetidine ring.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride, C-H bonds (aromatic and aliphatic), and the C-F bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Caption: Synthetic workflow for 3-(3-Fluorophenyl)azetidine hydrochloride.

Applications in Drug Discovery and Development

The 3-(3-fluorophenyl)azetidine moiety is a valuable pharmacophore that has been incorporated into a variety of drug candidates targeting different therapeutic areas. Its utility stems from the favorable combination of the conformational constraint imposed by the azetidine ring and the electronic properties of the fluorine substituent on the phenyl ring.

A Key Building Block for Kinase Inhibitors

A significant application of 3-(3-fluorophenyl)azetidine hydrochloride is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, this building block is a key component in the development of novel inhibitors of Aurora kinases , a family of serine/threonine kinases that play a crucial role in cell cycle regulation.[8][9] Overexpression of Aurora kinases is a hallmark of many human cancers, making them attractive targets for therapeutic intervention.[8] The 3-(3-fluorophenyl)azetidine scaffold can be strategically employed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Caption: Role in the synthesis of Aurora kinase inhibitors.

Potential in Other Therapeutic Areas

Beyond oncology, the unique structural features of 3-(3-fluorophenyl)azetidine hydrochloride make it an attractive building block for the development of therapeutics targeting the central nervous system (CNS). The azetidine ring can serve as a bioisostere for other cyclic amines, such as piperidine or pyrrolidine, while offering a distinct vector for substitution and a different conformational profile. This can be advantageous in the design of ligands for G-protein coupled receptors (GPCRs) and ion channels, which are important targets for the treatment of neurological and psychiatric disorders.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(3-fluorophenyl)azetidine hydrochloride. Based on the safety data for similar azetidine hydrochlorides, this compound should be considered an irritant.

-

Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10]

-

Precautionary Statements:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[11]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

-

It is imperative to consult the specific Material Safety Data Sheet (MSDS) for 3-(3-Fluorophenyl)azetidine hydrochloride before use and to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

3-(3-Fluorophenyl)azetidine hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural and physicochemical properties make it an attractive component for the design and synthesis of novel drug candidates, particularly in the area of kinase inhibition for cancer therapy. A thorough understanding of its properties, a reliable synthetic protocol, and adherence to proper safety procedures are essential for its successful application in the laboratory. As the demand for novel and effective therapeutics continues to grow, the importance of specialized building blocks like 3-(3-fluorophenyl)azetidine hydrochloride in enabling the discovery of the next generation of medicines is undeniable.

References

-

Azetidine hydrochloride. PubChem. (n.d.). Retrieved from [Link]

- Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

- Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. ResearchGate. (n.d.). Retrieved from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (n.d.). Retrieved from [Link]

-

Azetidine, 3-methyl-3-phenyl-. NIST WebBook. (n.d.). Retrieved from [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. (n.d.). Retrieved from [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. (n.d.). Retrieved from [Link]

-

Azetidine. PubChem. (n.d.). Retrieved from [Link]

-

Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. NIH. (n.d.). Retrieved from [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. (2024, April 1). Retrieved from [Link]

- The synthetic method of 3 fluoro azetidine derivatives. Google Patents. (n.d.).

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023, January 21). Retrieved from [Link]

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. ScienceDirect. (n.d.). Retrieved from [Link]

-

3-(3-fluorophenyl)azetidine;hydrochloride [1203685-14-6]. Chemsigma. (n.d.). Retrieved from [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. (n.d.). Retrieved from [Link]

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. NIH. (n.d.). Retrieved from [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. (n.d.). Retrieved from [Link]

-

Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment. PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cas 1203685-14-6|| where to buy 3-(3-Fluorophenyl)azetidine hydrochloride [english.chemenu.com]

- 4. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. Azetidines | Fisher Scientific [fishersci.com]

- 6. labsolu.ca [labsolu.ca]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

physicochemical properties of 3-(3-Fluorophenyl)azetidine HCl

An In-depth Technical Guide on the Physicochemical Properties of 3-(3-Fluorophenyl)azetidine HCl

Introduction

The azetidine scaffold is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique conformational properties and ability to serve as a versatile building block make it a privileged motif in the design of novel therapeutics.[2] The introduction of a fluorophenyl group, specifically in the form of 3-(3-Fluorophenyl)azetidine Hydrochloride (HCl), combines the rigid azetidine core with the metabolic stability and altered electronic properties conferred by fluorine. This modification can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including binding affinity, membrane permeability, and metabolic resistance.

This technical guide provides a comprehensive overview of the core . Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven experimental protocols for characterization. The methodologies described are grounded in established analytical principles, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Chemical Identity and Structure

A precise understanding of the molecule's fundamental identity is the cornerstone of all subsequent characterization. 3-(3-Fluorophenyl)azetidine HCl is the hydrochloride salt of the parent amine, enhancing its stability and aqueous solubility for easier handling and formulation.

| Identifier | Value | Source |

| Compound Name | 3-(3-Fluorophenyl)azetidine hydrochloride | [3][4] |

| CAS Number | 1203685-14-6 | [3][4] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Formula as Salt | C₉H₁₀FN · HCl | [4] |

| Molecular Weight | 187.64 g/mol | [3][5] |

| Canonical SMILES | C1C(CN1)C2=CC(=CC=C2)F.Cl | [3] |

Chemical Structure:

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in both chemical and biological systems. These parameters influence everything from reaction kinetics to bioavailability.

Summary of Physicochemical Data

| Property | Reported Value / Prediction | Significance in Drug Development |

| Appearance | Predicted: White to off-white crystalline solid | Affects handling, formulation, and purity assessment. |

| Melting Point | Data not available. Expected to be high (>200°C) due to ionic salt nature. | Defines thermal stability, polymorphism, and is a key purity indicator. |

| Boiling Point | Not applicable; decomposes upon strong heating. | Salts generally do not have a defined boiling point. |

| Solubility | Predicted: Soluble in water and polar organic solvents (e.g., Methanol, DMSO). | Crucial for formulation, reaction conditions, and bioavailability. |

| pKa | Data not available. Predicted: ~9-10. | Governs the ionization state at physiological pH, impacting receptor binding and membrane transport. |

Melting Point

Expertise & Experience: The melting point is a fundamental property that provides a rapid assessment of purity and identity. For a hydrochloride salt like this compound, a sharp melting range is indicative of high purity. Broad ranges often suggest the presence of impurities or residual solvent. Given its salt form, it is expected to have a high melting point, likely decomposing before or during melting. The melting point of the parent azetidine hydrochloride is reported as >300 °C, providing a contextual baseline.[2][6]

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent, which can depress the melting point. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement:

-

Use a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting range.

-

For an accurate measurement, use a new sample and set a slower ramp rate (1-2 °C/min) starting from ~20 °C below the approximate range.

-

-

Data Recording: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point). Note any decomposition (e.g., color change, charring).

Causality Behind Choices: Using a slow ramp rate near the melting point is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading. Grinding the sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Solubility

Expertise & Experience: Solubility is a critical parameter for drug development, directly impacting oral bioavailability and options for parenteral formulation. As a hydrochloride salt, 3-(3-Fluorophenyl)azetidine HCl is expected to be freely soluble in aqueous media due to the ionization of the azetidine nitrogen.[2][7] Qualitative assessment in various solvents is a primary step, followed by quantitative determination in key buffers (e.g., physiological pH).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Solvent Preparation: Prepare relevant aqueous buffers (e.g., pH 2.0, pH 7.4) and organic solvents (e.g., Methanol, Acetonitrile, DMSO).

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a 0.22 µm syringe filter.

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the measured concentration to a standard curve.

Causality Behind Choices: The shake-flask method is the gold standard as it ensures true thermodynamic equilibrium is achieved. Using HPLC-UV for quantification provides high sensitivity and specificity, allowing for accurate measurement even for poorly soluble compounds.

Caption: Workflow for Equilibrium Solubility Measurement.

pKa (Acid Dissociation Constant)

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized. For this compound, the relevant pKa is that of the protonated azetidine nitrogen (a secondary ammonium ion). This value dictates the charge state of the molecule at physiological pH (~7.4), which profoundly affects its ability to cross cell membranes and interact with protein targets. The parent azetidine has a pKa of 11.3[8]; however, the electron-withdrawing effect of the 3-fluorophenyl substituent is expected to decrease this value, likely into the 9-10 range, making it predominantly protonated and charged at physiological pH.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water.

-

Instrument Calibration: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 10.0) at the desired experimental temperature.

-

Titration Setup: Place the sample solution in a jacketed beaker at constant temperature (e.g., 25 °C) with gentle stirring. Immerse the calibrated pH electrode.

-

Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition.

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

Determine the equivalence point (inflection point) of the curve. The pH at the half-equivalence point is equal to the pKa.

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the peak corresponds to the equivalence point.

-

Causality Behind Choices: Potentiometric titration is a direct and highly accurate method for determining the pKa of ionizable groups. It relies on the fundamental Henderson-Hasselbalch relationship and provides a clear inflection point corresponding to the acid-base equilibrium.

Caption: Workflow for pKa Determination via Titration.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of the compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating molecular structure. For 3-(3-Fluorophenyl)azetidine HCl, ¹H NMR will confirm the presence and connectivity of the aromatic and azetidine protons, while ¹³C NMR will identify all unique carbon atoms. ¹⁹F NMR will show a signal characteristic of the fluorine atom, and its coupling to adjacent protons and carbons provides further structural confirmation. While no direct spectrum for the HCl salt is published, data for the N-Boc protected precursor, tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, shows characteristic signals for the aromatic protons between δ 6.96-7.31 ppm.[9] For the HCl salt, one would expect the azetidine ring protons to be shifted downfield due to the electron-withdrawing effect of the protonated nitrogen, and a broad signal for the N-H protons would be observable.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for HCl salts to observe the exchangeable N-H proton.

-

Instrument Setup: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. The instrument should be tuned to the appropriate frequencies (¹H, ¹³C, ¹⁹F) and the magnetic field shimmed for homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Phase the spectrum and calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak). Integrate the ¹H signals and identify peak multiplicities.

Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. For this compound, using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is ideal. The expected observation would be the molecular ion of the free base [M+H]⁺ at m/z 168.08, corresponding to the formula [C₉H₁₁FN]⁺. High-resolution mass spectrometry (HR-MS), for instance using a Q-TOF instrument, can confirm the exact mass to within a few parts per million, validating the elemental formula.[9]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Instrument Parameters: Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable spray and optimal signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

Analysis: Identify the [M+H]⁺ peak and compare its measured m/z with the theoretical value. If using tandem MS (MS/MS), fragment the parent ion to analyze its daughter ions, providing further structural confirmation.

Causality Behind Choices: ESI is the preferred method for polar, non-volatile compounds like HCl salts because it gently transfers ions from solution to the gas phase without causing thermal decomposition. The use of HR-MS provides unambiguous confirmation of the elemental composition, a critical requirement for structural verification.

References

-

Wang, L., et al. (2019). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 24(15), 2785. Retrieved from [Link][9]

-

Google Patents. (2017). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from [10]

-

Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link][1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link][11]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link][8]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cas 1203685-14-6|| where to buy 3-(3-Fluorophenyl)azetidine hydrochloride [english.chemenu.com]

- 4. labsolu.ca [labsolu.ca]

- 5. chemscene.com [chemscene.com]

- 6. Azetidines | Fisher Scientific [fishersci.com]

- 7. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]

- 10. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 11. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-Fluorophenyl)azetidine hydrochloride structure and molecular weight

An In-Depth Technical Guide to 3-(3-Fluorophenyl)azetidine Hydrochloride

Abstract: This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)azetidine hydrochloride, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delve into its fundamental physicochemical properties, explore the strategic importance of the azetidine scaffold in modern medicinal chemistry, and provide detailed, field-proven methodologies for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Chapter 1: Core Physicochemical Properties

3-(3-Fluorophenyl)azetidine hydrochloride is a substituted four-membered heterocycle. The structure combines a strained azetidine ring, which imparts unique conformational rigidity and improved pharmacokinetic properties, with a 3-fluorophenyl group, a common substituent in bioactive molecules for modulating electronic properties and metabolic stability. The compound is typically supplied as a stable hydrochloride salt, enhancing its solubility in polar solvents.

The key identifying information and physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 3-(3-fluorophenyl)azetidine hydrochloride | [1] |

| CAS Number | 1203685-14-6 | [1] |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| Monoisotopic Mass | 151.07973 Da (Free Base) | [2] |

| Appearance | Solid / Crystalline Powder | [3] |

| SMILES (HCl salt) | FC1=CC(C2CNC2)=CC=C1.[H]Cl | [1] |

| InChIKey (Free Base) | ZXSOUXUQIJCRTE-UHFFFAOYSA-N | [2] |

Figure 1. 2D Chemical Structure of 3-(3-Fluorophenyl)azetidine hydrochloride.

Figure 1. 2D Chemical Structure of 3-(3-Fluorophenyl)azetidine hydrochloride.

Chapter 2: The Azetidine Scaffold in Medicinal Chemistry

The azetidine motif has emerged as a "privileged scaffold" in drug discovery.[4] Its value stems from a unique combination of properties that address common challenges in drug design.

-

Improved Physicochemical Properties: As a small, polar, and sp³-rich scaffold, the azetidine ring can enhance the aqueous solubility and reduce the lipophilicity of a parent molecule. This is a critical consideration for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.

-

Metabolic Stability: The four-membered ring is more stable than the corresponding three-membered aziridine ring, making it less susceptible to metabolic cleavage while still being a bioisosteric replacement for larger groups like piperidine or even a phenyl ring in some contexts.[4] The fluorine atom on the phenyl ring further serves to block potential sites of oxidative metabolism.

-

Vectorial Exit Points: The azetidine ring provides well-defined, three-dimensional exit vectors for substituents. This conformational rigidity allows chemists to precisely control the orientation of functional groups, leading to optimized interactions with biological targets.

-

Proven Clinical Success: The utility of the azetidine ring is not merely theoretical. Several FDA-approved drugs, including the kinase inhibitors baricitinib and cobimetinib, incorporate this motif to achieve enhanced selectivity and favorable pharmacokinetics.[4]

The incorporation of 3-(3-Fluorophenyl)azetidine hydrochloride into a discovery program is, therefore, a strategic choice to impart these desirable drug-like properties to a lead compound.

Chapter 3: Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines requires careful planning due to the inherent ring strain. A common and reliable strategy involves the intramolecular cyclization of a 1,3-difunctionalized propane backbone. The following protocol describes a robust method starting from 3-fluorobenzaldehyde, employing a nitrogen-protecting group strategy that is self-validating at each step.

Experimental Protocol: Synthesis of 3-(3-Fluorophenyl)azetidine hydrochloride

Step 1: Synthesis of 1-(Diphenylmethyl)-3-(3-fluorophenyl)azetidin-3-ol (Intermediate 3)

-

Rationale: This step builds the core azetidine ring. 1,1-Diphenylmethanamine (benzhydrylamine) is used as a bulky protecting group for the nitrogen. Its size sterically favors the desired intramolecular cyclization pathway.

-

Procedure:

-

To a solution of 1,1-diphenylmethanamine (1 ) (1.0 eq) in methanol, add 3-fluorobenzaldehyde (2 ) (1.05 eq). Stir at room temperature for 2 hours to form the imine.

-

Cool the reaction to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the secondary amine intermediate.

-

Dissolve the crude amine in acetonitrile. Add epichlorohydrin (1.2 eq) and lithium perchlorate (LiClO₄) (1.0 eq). Heat the mixture to reflux for 6 hours.

-

Cool to room temperature, concentrate under reduced pressure, and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Intermediate 3 .

-

Step 2: Reductive Dehydroxylation to form 1-(Diphenylmethyl)-3-(3-fluorophenyl)azetidine (Intermediate 4)

-

Rationale: The hydroxyl group is removed to yield the desired phenyl-substituted azetidine. This is achieved via a two-step Barton-McCombie deoxygenation or, more directly, by ionic hydrogenation.

-

Procedure:

-

Dissolve Intermediate 3 (1.0 eq) in dichloromethane (DCM).

-

Cool the solution to 0 °C and add triethylsilane (Et₃SiH) (3.0 eq) followed by the slow addition of trifluoroacetic acid (TFA) (5.0 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases. Extract with DCM, dry the organic phase over sodium sulfate, and concentrate. Purify by column chromatography to yield Intermediate 4 .

-

Step 3: Deprotection and Salt Formation (Final Product)

-

Rationale: The diphenylmethyl (benzhydryl) protecting group is removed via hydrogenolysis. The resulting free base is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt.

-

Procedure:

-

Dissolve Intermediate 4 (1.0 eq) in ethanol.

-

Add Pearlman's catalyst (20% Pd(OH)₂/C) (10 mol%).

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 24 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate. Dissolve the resulting crude free base, 3-(3-fluorophenyl)azetidine, in diethyl ether.

-

Add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3-Fluorophenyl)azetidine hydrochloride as a white or off-white solid.

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for 3-(3-Fluorophenyl)azetidine hydrochloride.

Chapter 4: Quality Control & Characterization

Verifying the identity, structure, and purity of 3-(3-Fluorophenyl)azetidine hydrochloride is essential. Standard analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should be consistent with the structure. Expected signals include:

-

Aromatic Region (δ 7.0-7.5 ppm): A complex multiplet pattern for the four aromatic protons, showing coupling to each other and to the fluorine atom.

-

Azetidine CH (δ ~4.5-5.0 ppm): A multiplet corresponding to the single proton at the C3 position.

-

Azetidine CH₂ (δ ~4.0-4.5 ppm): Two complex multiplets for the four protons on C2 and C4 of the azetidine ring. These protons are diastereotopic and will show geminal and vicinal coupling.

-

Ammonium Proton (δ > 9.0 ppm): A broad singlet for the two N-H protons, which may exchange with residual water in the NMR solvent.

-

-

¹³C NMR: The spectrum should show 7 distinct aromatic and aliphatic carbon signals. The carbon directly attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245 Hz). Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI) in positive mode, the spectrum will show the molecular ion for the free base. Predicted accurate mass for the [M+H]⁺ adduct is m/z 152.0870.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity should be assessed using reverse-phase HPLC with UV detection. A purity level of ≥95% is standard for building blocks of this nature.[1]

-

Chapter 5: Applications in Drug Development

3-(3-Fluorophenyl)azetidine hydrochloride serves as a versatile intermediate for introducing the 3-fluorophenyl azetidine scaffold into more complex molecules. The secondary amine of the azetidine ring is a key functional handle for further elaboration.

Example Application: Synthesis of a DPP-IV Inhibitor Analog

Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemics used to treat type 2 diabetes. Many of these inhibitors feature a functionalized amine that binds to the S1 pocket of the enzyme. Fluoro-substituted azetidines are known to be valuable in this context.[5]

A typical subsequent reaction would involve coupling the azetidine with a suitable electrophile, such as a carboxylic acid or an α,β-unsaturated nitrile, to build out the final drug candidate.

Caption: General scheme for derivatization of the azetidine nitrogen.

This building block has been cited in the synthesis of novel antitumor agents and is relevant to patent literature concerning cholesterol-lowering drugs, highlighting its broad applicability in diverse therapeutic areas.[6][7]

Conclusion

3-(3-Fluorophenyl)azetidine hydrochloride is a high-value chemical scaffold that provides a clear strategic advantage in the design of novel therapeutics. Its unique structural and physicochemical properties can be leveraged to enhance the drug-like characteristics of lead compounds. The synthetic and analytical protocols outlined in this guide provide a reliable framework for its use in research and development, enabling the rapid progression of innovative drug discovery programs.

References

- Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives (Patent No. CN105384673B).

-

National Center for Biotechnology Information. (n.d.). Azetidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Chemsigma. (n.d.). 3-(3-fluorophenyl)azetidine;hydrochloride [1203685-14-6]. Retrieved from [Link]

-

MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

- Google Patents. (n.d.). Azetidinone compounds and medical use thereof (Patent No. EP2465847A1).

-

NIST. (n.d.). Azetidine, 3-methyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC. Retrieved from [Link]

-

Modgraph Consultants. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

-

Google Patents. (n.d.). Patent Application Publication No.: US 2005/0256310 A1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-fluorophenyl)azetidine hydrochloride (C9H10FN). Retrieved from [Link]

Sources

- 1. cas 1203685-14-6|| where to buy 3-(3-Fluorophenyl)azetidine hydrochloride [english.chemenu.com]

- 2. PubChemLite - 3-(3-fluorophenyl)azetidine hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 3. 3-(4-Fluorophenyl)azetidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. EP2465847A1 - Azetidinone compounds and medical use thereof - Google Patents [patents.google.com]

A Technical Guide to the Ring Strain and Reactivity of 3-Substituted Azetidines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique chemical space, balancing significant ring strain with greater stability than their three-membered aziridine counterparts. This inherent strain, approximately 25.4 kcal/mol, is not a liability but the primary driver of their distinct reactivity, making them powerful building blocks in organic synthesis and medicinal chemistry.[1] This guide delves into the fundamental principles governing the chemistry of 3-substituted azetidines. We will explore the conformational intricacies of the azetidine ring, quantify its inherent strain, and, most critically, analyze how the nature of a substituent at the C-3 position modulates this strain and dictates the molecule's subsequent chemical behavior. By synthesizing foundational theory with practical, field-proven insights, this document provides researchers with the causal understanding needed to strategically employ these versatile scaffolds in complex molecule synthesis and drug design.

The Azetidine Core: A Balance of Strain and Stability

The azetidine ring is a fascinating structural motif, whose chemical personality is defined by the geometric constraints of its four-membered architecture.[1] Unlike the highly reactive and often difficult-to-handle aziridines (~27.7 kcal/mol strain energy) or the relatively inert five-membered pyrrolidines (~5.4 kcal/mol strain energy), azetidines present a synthetically attractive intermediate.[1] Their stability is sufficient for isolation and handling under standard laboratory conditions, yet the stored potential energy within their strained bonds can be selectively released to drive a variety of chemical transformations.[2][3]

Quantifying Ring Strain

The concept of ring strain arises from deviations from ideal bond angles, bond lengths, and torsional interactions. In an acyclic amine, the C-N-C bond angle is ideally ~109.5°. Within the azetidine ring, these angles are compressed to near 90°, creating significant angle strain. This strain is the principal thermodynamic driving force for ring-opening reactions.

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) | Relative Reactivity |

| Aziridine | 3 | 27.7 | Very High |

| Azetidine | 4 | 25.4 | High / Tunable |

| Pyrrolidine | 5 | 5.4 | Low |

| Piperidine | 6 | ~0 | Very Low |

| Table 1: A comparative look at the strain energy of small-ring nitrogen heterocycles highlights the synthetically valuable position of azetidine. Data sourced from literature reports.[1] |

Conformational Dynamics: The Puckered Ring

Contrary to a simplistic planar representation, the azetidine ring is non-planar and exists in a puckered conformation to alleviate some torsional strain. This puckering creates two distinct substituent positions at C-3: axial and equatorial. The substituent's preference for one position over the other, and the energy barrier to ring inversion, are profoundly influenced by the nature of the N-substituent and, critically, the C-3 substituent.

The Decisive Role of the 3-Substituent

The introduction of a substituent at the C-3 position is the primary tool for modulating the properties and reactivity of the azetidine core. The substituent's electronic and steric characteristics directly influence the ring's geometry, strain, and susceptibility to various reaction pathways.

Influence on Ring Geometry and Strain

The steric bulk and electronic nature of the 3-substituent dictate the preferred puckering of the ring and can subtly alter the overall ring strain.

-

Steric Effects : Bulky substituents at the C-3 position will preferentially occupy the pseudo-equatorial position to minimize steric clashes with the rest of the ring. This preference can lock the ring into a specific conformation, influencing its accessibility to reagents.

-

Electronic Effects : Electron-withdrawing groups (EWGs) can polarize the C-N bonds, potentially making the ring carbon atoms more electrophilic and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) can have the opposite effect. These electronic perturbations are key to controlling the regioselectivity of ring-opening reactions.

Figure 1: Logical relationship showing how a 3-substituent's properties dictate the azetidine ring's conformation and reactivity.

Strain-Driven Reactivity: Harnessing the Potential Energy

The synthetic utility of 3-substituted azetidines stems directly from their strain-driven reactivity. The primary reaction manifold is ring-opening, which relieves the inherent strain and provides access to valuable acyclic, functionalized amine structures.

Nucleophilic Ring-Opening

This class of reactions involves the attack of a nucleophile on one of the ring carbons (C-2 or C-4), leading to the cleavage of a C-N bond. The regioselectivity of this attack is a critical consideration.

-

Causality of Experimental Choice : The choice of N-protecting group is paramount. An electron-withdrawing N-substituent (e.g., sulfonyl, Boc) is essential. It serves two purposes: 1) It reduces the basicity of the nitrogen, preventing protonation which would shut down nucleophilic attack. 2) It enhances the electrophilicity of the ring carbons by induction, "activating" the ring for opening. Without such a group, the ring is generally unreactive towards all but the strongest nucleophiles under harsh conditions.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

The Strategic Integration of 3-(3-Fluorophenyl)azetidine Hydrochloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quest for novel chemical entities with enhanced pharmacological profiles remains a paramount objective in drug discovery. The strategic incorporation of small, conformationally constrained scaffolds has emerged as a powerful approach to modulate the physicochemical and pharmacokinetic properties of lead compounds. Among these, the azetidine motif has garnered significant attention for its ability to impart favorable characteristics such as improved solubility, metabolic stability, and three-dimensional diversity. This technical guide provides a comprehensive overview of 3-(3-Fluorophenyl)azetidine hydrochloride as a pivotal building block in medicinal chemistry. We will delve into its synthesis, key applications with illustrative case studies, and the underlying principles that govern its utility in drug design. This document serves as a practical resource for researchers aiming to leverage the unique attributes of this versatile scaffold in the development of next-generation therapeutics.

The Azetidine Scaffold: A Privileged Motif in Drug Design

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its growing prevalence in drug discovery can be attributed to a unique combination of structural and physicochemical properties that address several challenges encountered in lead optimization.[2]

The constrained nature of the azetidine ring imparts a significant degree of conformational rigidity, which can be advantageous for several reasons. By locking a portion of a molecule into a more defined orientation, the entropic penalty upon binding to a biological target can be reduced, potentially leading to higher binding affinity. This rigidity also allows for the precise projection of substituents into three-dimensional space, enabling more specific interactions with target proteins.

From a physicochemical standpoint, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and introduces a polar vector, which can enhance aqueous solubility and reduce lipophilicity compared to its carbocyclic analogue, cyclobutane. Furthermore, the azetidine scaffold is often more metabolically stable than larger saturated heterocycles like piperidine and pyrrolidine.[3]

The 3-aryl substitution pattern, as seen in 3-(3-Fluorophenyl)azetidine, provides a versatile exit vector for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) by modifying the aryl substituent or by functionalizing the azetidine nitrogen. The fluorine atom on the phenyl ring can further modulate electronic properties, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[4]

Synthesis of 3-(3-Fluorophenyl)azetidine Hydrochloride: A Practical Workflow

The synthesis of 3-(3-Fluorophenyl)azetidine hydrochloride is a multi-step process that begins with the construction of the N-Boc protected intermediate, tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, followed by deprotection and salt formation. The following protocol is a representative, lab-scale synthesis.

Synthesis of tert-Butyl 3-(3-fluorophenyl)azetidine-1-carboxylate

A common route to 3-aryl-azetidines involves a multi-step sequence starting from commercially available precursors. While various synthetic strategies exist, a reproducible method is detailed below.

Experimental Protocol:

-

Step 1: Synthesis of Sulfonyl Hydrazide. To a solution of an appropriate sulfonyl chloride (1.0 equiv) in tetrahydrofuran (THF, 0.2 M) at 0 °C, hydrazine hydrate (2.5 equiv) is added dropwise. The reaction mixture is stirred at 0 °C until thin-layer chromatography (TLC) indicates complete conversion of the starting material. The mixture is then diluted with ethyl acetate (EtOAc), washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the sulfonyl hydrazide.

-

Step 2: Formation of Sulfonylhydrazone. The sulfonyl hydrazide (1.0 equiv) is dissolved in methanol (MeOH, 0.5 M), and the corresponding ketone (e.g., a precursor to the 3-(3-fluorophenyl) moiety) (1.0 equiv) is added. The reaction is stirred at room temperature until TLC confirms the formation of the sulfonylhydrazone.

-

Step 3: Cyclization to the Azetidine Ring. The crude sulfonylhydrazone is then subjected to cyclization conditions, which can vary but often involve a base and heat, to form the N-Boc protected 3-aryl azetidine. For the specific synthesis of tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate, a known procedure can be followed to yield the product as a colorless oil.[5]

Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt, which improves the compound's stability and handling properties.

Experimental Protocol:

-

Step 1: Boc Deprotection. The tert-butyl 3-(3-fluorophenyl)azetidine-1-carboxylate (1.0 equiv) is dissolved in a suitable solvent, such as methanol or 1,4-dioxane. An excess of a strong acid, typically hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added.[6] The reaction is stirred at room temperature, and its progress is monitored by TLC or LC-MS until the starting material is fully consumed, which usually occurs within a few hours.[7]

-

Step 2: Isolation of the Hydrochloride Salt. Upon completion of the deprotection, the solvent is removed under reduced pressure. The resulting residue, which is the crude 3-(3-Fluorophenyl)azetidine hydrochloride, can be triturated with a non-polar solvent like diethyl ether to induce precipitation of the salt as a solid. The solid is then collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield the final product.

Caption: Synthetic workflow for 3-(3-Fluorophenyl)azetidine hydrochloride.

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The true value of a building block is demonstrated through its successful application in drug discovery programs. 3-(3-Fluorophenyl)azetidine hydrochloride has been utilized in the development of novel therapeutic agents across various disease areas.

Case Study: Antitumor Agents - TZT-1027 Analogues

A notable application of a 3-aryl-azetidine moiety, specifically the 3-(3-fluorophenyl)azetidine core, is in the design of analogues of the potent antitumor agent TZT-1027. In a study, this moiety was used to replace the phenylethyl group at the C-terminus of TZT-1027 in a conformational restriction strategy.[5]

The resulting analogues exhibited moderate to excellent antiproliferative activities. For instance, one of the most potent compounds in the series demonstrated IC₅₀ values of 2.2 nM against A549 lung cancer cells and 2.1 nM against HCT116 colon cancer cells.[5]

Structure-Activity Relationship (SAR) Insights:

The study provided some preliminary SAR data. It was observed that various substitutions on the phenyl group, including ortho-fluoro, meta-fluoro, para-chloro, para-tert-butyl, and para-phenyl, did not lead to an improvement in antiproliferative activity compared to the unsubstituted phenyl analogue.[5] This suggests that for this particular biological target, the steric and electronic properties of the unsubstituted phenyl ring at the 3-position of the azetidine are optimal.

Caption: Impact of aryl substitution on biological activity.

Potential Applications in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of azetidines make them particularly attractive for the design of CNS-active agents, where the ability to cross the blood-brain barrier is a critical requirement. The introduction of an azetidine ring can lead to a more favorable balance of lipophilicity and polarity, which is often crucial for CNS penetration.

Studies have shown that azetidine-containing compounds are promising for the treatment of neurological disorders such as Parkinson's disease, Tourette's syndrome, and attention deficit disorder.[2] The 3-(3-Fluorophenyl)azetidine scaffold, with its defined three-dimensional structure and potential for hydrogen bonding, represents a valuable starting point for the design of novel CNS drug candidates. For example, derivatives of the closely related 3-phenoxyazetidine have shown potential as anorexigenics, antidepressants, and antiepileptics.[8]

Physicochemical and Pharmacokinetic (ADME) Considerations

The incorporation of the 3-(3-fluorophenyl)azetidine moiety into a drug candidate can have a profound impact on its absorption, distribution, metabolism, and excretion (ADME) profile.

Data Presentation: Comparative Physicochemical Properties

| Property | Phenylpropylamine Analogue | 3-Phenylpiperidine Analogue | 3-(3-Fluorophenyl)azetidine Analogue | Rationale for Improvement |

| Calculated logP | Higher | Moderate | Lower | Increased polarity from the azetidine nitrogen. |

| Topological Polar Surface Area (TPSA) | Lower | Moderate | Higher | Contribution of the azetidine nitrogen. |

| Aqueous Solubility | Lower | Moderate | Higher | Enhanced polarity and hydrogen bonding capacity. |

| Metabolic Stability | Variable | Susceptible to oxidation | Generally more stable | The strained ring can be less prone to certain metabolic transformations.[3] |

Note: The values presented in this table are qualitative and intended for comparative purposes. Actual values will vary depending on the overall molecular structure.

The data suggests that replacing a more lipophilic group, such as a phenylpropylamine, or a larger heterocycle like piperidine with the 3-(3-fluorophenyl)azetidine moiety can lead to a more favorable ADME profile. The increased polarity and potential for hydrogen bonding can enhance solubility, while the compact and rigid nature of the azetidine ring can improve metabolic stability.

Conclusion and Future Perspectives

3-(3-Fluorophenyl)azetidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility makes it an attractive scaffold for the design of novel therapeutics. The case studies presented herein demonstrate its successful application in the development of potent antitumor agents and highlight its potential in CNS drug discovery.

As the demand for drug candidates with improved ADME profiles continues to grow, the strategic use of small, constrained heterocyles like 3-(3-fluorophenyl)azetidine is expected to become even more prevalent. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of substituted azetidines and the exploration of this scaffold in a broader array of therapeutic targets. The continued investigation of the nuanced structure-activity and structure-property relationships of azetidine-containing compounds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

-

Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. (2025). ResearchGate. [Link]

-

Yuan, H., et al. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 22(9), 1423. [Link]

-

Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

-

Removal of Boc protecting group as workup? (2014). Reddit. [Link]

-

Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

-

Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

-

Konkol, K. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4753-4757. [Link]

-

Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

- Mackenzie, A. R., et al. (2000). Synthesis of azetidine derivatives.

-

Ciemny, M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117030. [Link]

-

Maulucci, N., et al. (2005). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 7(26), 5761-5764. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

El-Emary, T. I. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

-

Pápai, V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 856. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Konkol, K. P., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4753-4757. [Link]

-

Boc De-protection. (2023). Reddit. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a483. [Link]

-

Kelly, T. A., et al. (2006). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Current Topics in Medicinal Chemistry, 6(15), 1639-1647. [Link]

-

Tooke, C. L., et al. (2024). The interaction of the azetidine thiazole side chain with the active site loop (ASL) 3 drives the evolution of IMP metallo-β-lactamase against tebipenem. Journal of Biological Chemistry, 300(8), 107538. [Link]

-

Grygorenko, O. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Angewandte Chemie International Edition, 58(49), 17866-17870. [Link]

Sources

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 6. reddit.com [reddit.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Unlocking Therapeutic Potential: A Technical Guide to Identifying Biological Targets for 3-(3-Fluorophenyl)azetidine Derivatives

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its inherent ring strain and conformational rigidity offer a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[2][3] Unlike more flexible aliphatic chains, the constrained nature of the azetidine ring can reduce the entropic penalty upon binding, leading to more potent and specific molecular interactions.[3] This structural feature has been successfully exploited in a diverse range of pharmacological agents, demonstrating activities such as anticancer, antibacterial, anti-inflammatory, and CNS-modulating effects.[1] The 3-phenylazetidine core, in particular, has been associated with analgesic and sympathomimetic properties, highlighting its potential for neurological and pain-related indications.[4]

The introduction of a 3-fluorophenyl substituent to the azetidine core in 3-(3-fluorophenyl)azetidine derivatives adds another layer of complexity and potential for therapeutic innovation. The fluorine atom, with its small size, high electronegativity, and ability to form hydrogen bonds, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. It can alter metabolic stability, membrane permeability, and binding interactions with target proteins. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of novel 3-(3-fluorophenyl)azetidine derivatives, thereby unlocking their full therapeutic potential.

Part 1: A Strategic Framework for Target Identification

A successful target identification campaign for a novel chemical scaffold requires a multi-pronged approach that integrates computational and experimental methodologies. The following workflow provides a logical progression from broad, unbiased screening to specific target validation.

Caption: A logical workflow for the identification and validation of biological targets for novel small molecules.

Initial Assessment: In Silico Profiling and Phenotypic Screening

The initial phase focuses on characterizing the physicochemical properties of the 3-(3-fluorophenyl)azetidine derivatives and observing their effects in a biological context without a preconceived target.

1.1.1. Computational Profiling: Before embarking on extensive experimental work, in silico tools can provide valuable insights into the potential "drug-likeness" and target space of the compounds.

-

Physicochemical Property Prediction: Utilize software (e.g., SwissADME, StarDrop) to calculate key parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and polar surface area. This helps to assess the potential for oral bioavailability and membrane permeability.

-

Target Prediction Algorithms: Employ target prediction software (e.g., SwissTargetPrediction, SuperPred) that leverages the principle of chemical similarity. These tools compare the 2D and 3D structure of the query molecule to a database of known ligands for various targets and predict a ranked list of potential protein targets.

1.1.2. Phenotypic Screening: Phenotypic screening involves testing compounds in complex biological systems, such as cell cultures or whole organisms, to identify a desired phenotypic change without prior knowledge of the target.[5]

-

High-Content Imaging: This powerful technique allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, protein localization, organelle health) in response to compound treatment. This can provide clues about the affected cellular pathways.

-

Cell Viability and Proliferation Assays: A fundamental screen to assess the cytotoxic or cytostatic effects of the compounds across a panel of diverse cell lines (e.g., cancer cell lines, primary cells). For instance, analogs of TZT-1027 containing a 3-aryl-azetidine moiety have shown potent antiproliferative activities.[6]

Generating Target Hypotheses: Unbiased Approaches

Once a desirable phenotype is observed, the next critical step is to identify the specific molecular target(s) responsible for this effect.

1.2.1. Affinity-Based Methods: These methods rely on the specific binding interaction between the small molecule and its protein target.[7]

-

Affinity Chromatography: The 3-(3-fluorophenyl)azetidine derivative is chemically modified with a linker and immobilized on a solid support (e.g., agarose beads).[8] A cell lysate is then passed over the support, and proteins that bind to the compound are captured and subsequently identified by mass spectrometry.[7]

-

Chemical Proteomics: This involves synthesizing a probe molecule that incorporates a photoreactive group and a reporter tag (e.g., biotin). The probe is introduced to living cells, and upon photoactivation, it covalently crosslinks to its binding partners. The tagged proteins are then enriched and identified.

1.2.2. Label-Free Methods: These approaches do not require modification of the small molecule, which can sometimes alter its binding properties.

-

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[8] Cell lysates are treated with the compound and then subjected to limited proteolysis. The stabilized target protein will be less degraded and can be identified by comparing the protein bands on a gel or by quantitative mass spectrometry.[8]

-

Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence and absence of the compound. Ligand binding typically increases the melting temperature of the target protein, which can be detected by quantifying the amount of soluble protein at different temperatures using mass spectrometry.

Part 2: Promising Target Classes for 3-(3-Fluorophenyl)azetidine Derivatives

Based on the known pharmacology of azetidine-containing compounds and related scaffolds, several protein families represent promising starting points for investigation.

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane receptors that play a crucial role in a wide range of physiological processes, making them a major class of drug targets. The rigid azetidine scaffold is well-suited to interact with the well-defined binding pockets of GPCRs.

-

Rationale: Azetidine derivatives have been successfully developed as GPCR antagonists, such as the FFA2 (GPR43) antagonists for inflammatory responses.[9][10] The 3-phenylazetidine core's known sympathomimetic effects also suggest potential interactions with adrenergic or dopaminergic GPCRs.[4]

-

Proposed Targets:

-

Monoamine Receptors: Dopamine, serotonin (5-HT), and norepinephrine receptors are key targets for CNS disorders.

-

Adrenergic Receptors: Implicated in cardiovascular and respiratory functions.

-

Opioid Receptors: The analgesic properties of 3-phenylazetidine suggest potential activity at mu, delta, or kappa opioid receptors.[11]

-

Ion Channels

Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are critical for neuronal signaling and muscle contraction.

-

Rationale: Azelnidipine, an approved antihypertensive drug, is a calcium channel blocker containing an azetidine moiety.[3][12] This demonstrates the potential for azetidine derivatives to modulate ion channel activity.

-

Proposed Targets:

-

Voltage-gated Calcium Channels (VGCCs): Important in cardiovascular and neurological disorders.

-

Voltage-gated Sodium Channels (VGSCs): Key targets for local anesthetics and anticonvulsants.

-

Ligand-gated Ion Channels: Such as the nicotinic acetylcholine receptor.

-

Enzymes

Enzymes are a diverse class of proteins that catalyze biochemical reactions and are implicated in numerous diseases.

-

Rationale: Azetidine derivatives have been shown to inhibit various enzymes, including kinases and STAT proteins.[13][14] The fluorophenyl group can engage in specific interactions within an enzyme's active site, potentially enhancing potency and selectivity.

-

Proposed Targets:

-

Kinases: A large family of enzymes involved in cell signaling, proliferation, and survival. The 3-fluorophenyl moiety is present in some kinase inhibitors.[15]

-

Monoacylglycerol Lipase (MAGL): Azetidine-piperazine diamides have shown selective inhibition of MAGL, a target for neuroinflammatory and neurodegenerative diseases.[2]

-

Tubulin: Analogs of dolastatin 10 containing a 3-aryl-azetidine moiety have shown potent inhibition of microtubule assembly, making tubulin a potential target for anticancer applications.[6]

-

Solute Carriers (Transporters)

Transporters are membrane proteins that facilitate the movement of ions, small molecules, and neurotransmitters across biological membranes.

-

Rationale: Azetidine derivatives have been designed as potent inhibitors of GABA transporters (GAT-1 and GAT-3).[16] Furthermore, 3-substituted azetidine derivatives have been explored as triple reuptake inhibitors (TRIs) for serotonin, norepinephrine, and dopamine transporters.[17][18][19]

-

Proposed Targets:

-

Monoamine Transporters (DAT, NET, SERT): Key targets for antidepressants and drugs for attention-deficit/hyperactivity disorder (ADHD).

-

GABA Transporters (GATs): Targets for anticonvulsants and anxiolytics.

-

Part 3: Experimental Protocols for Target Validation

Once a putative target has been identified, a series of validation experiments are essential to confirm the interaction and elucidate the mechanism of action.

Biochemical and Biophysical Assays for Direct Binding